Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-
CAS No.: 315676-34-7
Cat. No.: VC8525967
Molecular Formula: C18H21BrN2O2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- - 315676-34-7](/images/structure/VC8525967.png)
Specification
CAS No. | 315676-34-7 |
---|---|
Molecular Formula | C18H21BrN2O2 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | 1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone |
Standard InChI | InChI=1S/C18H21BrN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3 |
Standard InChI Key | FEKQWNZTWIJYRG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3 |
Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the class of N-substituted pyrroles, featuring a central pyrrole ring substituted at the 1-position with a 4-bromophenyl group and at the 2- and 5-positions with methyl groups. The 3-position of the pyrrole is functionalized with an ethanone moiety bearing a morpholinyl group . This configuration introduces steric and electronic complexity, influencing its reactivity and interactions.
Key Structural Attributes:
-
Pyrrole Ring: A five-membered aromatic heterocycle with nitrogen at position 1.
-
4-Bromophenyl Substituent: Introduces halogenated aromaticity, enhancing molecular polarity and potential for π-π stacking interactions .
-
Morpholinyl-Acetyl Group: A four-membered morpholine ring connected via an acetyl linker, contributing to hydrogen-bonding capacity and solubility .
Molecular Formula and Weight
The molecular formula C₁₈H₂₁BrN₂O₂ corresponds to a molecular weight of 377.28 g/mol . The presence of bromine (atomic weight ~79.9) accounts for approximately 21% of the total mass, a critical factor in mass spectrometry analysis.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
logP (Partition Coefficient) | 3.33 | |
Polar Surface Area | 34 Ų | |
Rotatable Bonds | 4 | |
Hydrogen Bond Acceptors | 3 | |
Heavy Atoms | 23 |
The logP value of 3.33 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . The polar surface area of 34 Ų aligns with typical values for compounds capable of moderate blood-brain barrier penetration.
Synthetic Methodology and Reaction Mechanisms
DABCO-Catalyzed Multicomponent Synthesis
A validated route for synthesizing substituted pyrroles involves a one-pot reaction of phenacyl bromides, pentane-2,4-dione, and amines in aqueous medium catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method, optimized for eco-friendliness and scalability, applies to the target compound as follows:
Reaction Components:
-
Phenacyl Bromide: 4-Bromophenacyl bromide serves as the aryl halide precursor.
-
Pentane-2,4-dione: Acts as a β-diketone, providing the carbonyl groups for cyclization.
-
Morpholine: The amine component introduces the morpholinyl moiety.
Mechanistic Pathway:
-
Formation of Enamine Intermediate: Pentane-2,4-dione reacts with morpholine to form an enamine, which tautomerizes to a conjugated dienamine .
-
Quaternary Salt Formation: DABCO reacts with phenacyl bromide to generate a quaternary ammonium salt, enhancing electrophilicity .
-
Cyclization and Dehydration: The dienamine attacks the quaternary salt, followed by intramolecular cyclization and dehydration to yield the pyrrole core .
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Catalyst | DABCO (5 mol%) |
Solvent | Water |
Temperature | 60°C |
Reaction Time | 2–4 hours |
This aqueous-phase synthesis avoids toxic organic solvents, aligning with green chemistry principles . The procedure achieves yields exceeding 80% for analogous pyrrole derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data for structurally similar compounds (e.g., 1-(5-(4-bromophenyl)-1-(2-hydroxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone) reveals characteristic peaks:
-
Aromatic Protons: Multiplet at δ 7.42–7.12 ppm (8H, aryl groups) .
-
Methyl Groups: Singlets at δ 2.58 ppm (3H, pyrrole-CH₃) and δ 2.37 ppm (3H, acetyl-CH₃) .
-
Morpholinyl Protons: Expected resonances at δ 3.60–3.40 ppm (m, 4H, OCH₂CH₂N) and δ 2.80–2.60 ppm (m, 4H, NCH₂CH₂O) .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra of analogous compounds show molecular ion peaks at m/z = 373 [M + 1]+, consistent with the bromine isotope pattern . Fragmentation pathways typically involve loss of the morpholinyl group (Δm/z = 87) and cleavage of the acetyl moiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume